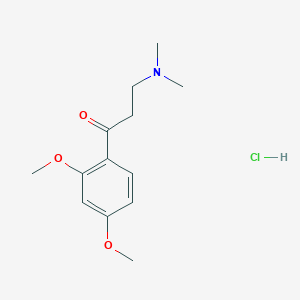
2-(3,3-Diethoxypropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Diethoxypropyl)pyridine: is a chemical compound with the molecular formula C12H19NO2. Its CAS number is 56336-90-4, and its linear formula is C12H19NO2 . This compound belongs to the pyridine family and contains a pyridine ring substituted with a 3,3-diethoxypropyl group.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for 2-(3,3-Diethoxypropyl)pyridine involve the reaction of pyridine with a suitable 3,3-diethoxypropylating agent. The specific reagents and conditions may vary, but the general approach is to introduce the 3,3-diethoxypropyl group onto the pyridine ring.
Analyse Chemischer Reaktionen
Reactivity: 2-(3,3-Diethoxypropyl)pyridine can undergo various chemical reactions typical of pyridine derivatives. These reactions include:
Oxidation: Oxidation of the pyridine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Common oxidants include peracids or metal oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a suitable catalyst.
Substitution: Various alkylating agents or acylating agents can be used.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Diethoxypropyl)pyridine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or ligand in biological studies.
Medicine: Its derivatives might have pharmaceutical potential.
Industry: It could be used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 2-(3,3-Diethoxypropyl)pyridine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, 2-(3,3-Diethoxypropyl)pyridine can be compared with other pyridine derivatives. Its uniqueness lies in the 3,3-diethoxypropyl substituent, distinguishing it from simpler pyridines.
Similar Compounds:
2-(3,3-Diethoxypropyl)piperidine: A related compound with a piperidine ring .
3,3’-Bipyridine: Another pyridine derivative with a different substitution pattern .
Eigenschaften
CAS-Nummer |
56336-90-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-(3,3-diethoxypropyl)pyridine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-8-11-7-5-6-10-13-11/h5-7,10,12H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
MSEUNJDDHJYXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCC1=CC=CC=N1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)
![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)
